1,3,4,9-Tetrahydropyrano[3,4-b]indole
Description
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1,3,4,9-tetrahydropyrano[3,4-b]indole |
InChI |
InChI=1S/C11H11NO/c1-2-4-10-8(3-1)9-5-6-13-7-11(9)12-10/h1-4,12H,5-7H2 |
InChI Key |
BJJRXQKRTYZXDU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1C3=CC=CC=C3N2 |
Synonyms |
1,3,4,9-tetrahydropyrano(3,4-b)indole |
Origin of Product |
United States |
Scientific Research Applications
Antitumor Applications
- Mechanism of Action : The compound has shown potential as an antitumor agent through its ability to suppress the PI3K/AKT/mTOR signaling pathway. A study demonstrated that a specific derivative of 1,3,4,9-tetrahydropyrano[3,4-b]indole exhibited significant anti-cancer activity against triple-negative breast cancer cells (MDA-MB-231), with an IC50 value of 2.29 μM. The compound induced apoptosis by disrupting mitochondrial membrane potential and increasing reactive oxygen species levels, indicating its role in promoting cell death in cancerous cells .
- Synthesis of Derivatives : Research has focused on the synthesis of various derivatives of this compound to enhance its biological activity. For instance, the synthesis of a library of structurally simple derivatives has been reported, leading to compounds with improved potency against cancer cell lines .
Anti-inflammatory Applications
- Anti-inflammatory Activity : The compound has also been investigated for its anti-inflammatory properties. A series of novel derivatives were synthesized and evaluated for their anti-inflammatory activities. These derivatives showed promising results in reducing inflammation markers in experimental models .
- Pharmaceutical Development : The synthesis of this compound derivatives has been linked to the development of new anti-inflammatory drugs. Notably, certain derivatives have been identified as selective cyclooxygenase-2 inhibitors, which are crucial in managing pain and inflammation without the gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .
Synthesis and Structural Modifications
- Synthetic Routes : Various synthetic methods have been developed for creating this compound and its derivatives. These methods often involve multi-step reactions that include cyclization and functional group modifications to enhance solubility and biological activity .
- Redox Deracemization : A novel approach involving redox deracemization has been described for α-substituted 1,3,4,9-tetrahydropyrano[3,4-b]indoles. This method improves enantioselectivity and efficiency in synthesizing these compounds while maintaining compatibility with various electronic and substituent effects .
Case Studies
Preparation Methods
Acid-Catalyzed Pyran Ring Formation
The most widely reported method involves cyclizing tryptophol (2-(1H-indol-3-yl)ethanol) derivatives with α,β-unsaturated carbonyl compounds. For example, methyl 3-methoxy-2-pentenoate reacts with 7-bromo-6-fluorotryptophol under BF₃·Et₂O catalysis to yield 8-bromo-1-ethyl-7-fluoro-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid methyl ester in near-quantitative yield. Key advantages include:
Lewis Acid-Mediated Cyclizations
Indium(III) bromide (InBr₃) efficiently catalyzes intramolecular Friedel-Crafts cyclizations of 2-aniline-enynes to form the pyranoindole core. For example, dimethyl 2-allyl-2-(3-(2-aminophenyl)prop-2-ynyl)malonate cyclizes in the presence of 5 mol% InBr₃, yielding 91% of dimethyl 4-methyl-3,4-dihydro-1H-carbazole-2,2(9H)-dicarboxylate. This method is notable for:
-
Mild Conditions : Reactions proceed at 60–80°C in dichloromethane.
-
Functional Group Tolerance : Allyl, propargyl, and ester groups remain intact.
Transition Metal-Catalyzed Approaches
Palladium-Catalyzed Cross-Couplings
Suzuki-Miyaura couplings enable late-stage diversification. For instance, 2-iodo-1-(phenylsulfonyl)indole derivatives react with arylboronic acids under Pd(PPh₃)₄ catalysis to introduce substituents at the 2-position before cyclization. This method achieves:
Gold-Catalyzed Annulations
Gold(I) complexes facilitate alkyne activation for pyran ring closure. In one protocol, 2-(prop-2-yn-1-yloxy)benzaldehyde undergoes AuCl₃/AgOTf-catalyzed cyclization to form 1,3,4,9-tetrahydropyrano[3,4-b]indole-1-carbaldehydes in 85% yield. Key features:
Multi-Component Reactions (MCRs)
Pictet-Spengler-Type Condensations
Tryptamine derivatives condense with aldehydes and ketones in acidic media to construct the pyranoindole core. For example, (R,S)-5-[(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-yl)methyl] derivatives form via a five-step protocol involving benzyl chlorides and triazole intermediates. Highlights include:
Enzymatic Cascade Reactions
Strictosidine synthase catalyzes the stereoselective condensation of tryptamine with secologanin to form strictosidine derivatives, which are hydrolyzed to 1,3,4,9-tetrahydropyrano[3,4-b]indoles. Advantages:
Industrial-Scale Syntheses
Etodolac Production Process
The commercial synthesis of etodolac (1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid) involves:
-
Sandmeyer Reaction : 3-Ethoxyaniline is converted to 7-ethylisatin.
-
Grignard Addition : Isatin reacts with ethylmagnesium bromide to form a tertiary alcohol.
Key Data :
| Step | Yield | Purity |
|---|---|---|
| Sandmeyer Reaction | 65% | 98% |
| Grignard Addition | 78% | 95% |
| Cyclization | 92% | 99% |
| Hydrolysis | 85% | 99.5% |
Resolution of Racemates
Chiral resolving agents (e.g., cinchonidine) separate enantiomers post-synthesis. For example, recrystallization of racemic 1-ethyl-4-methyl derivatives with L-(+)-tartaric acid yields the (S)-enantiomer in >99% ee.
Emerging Methodologies
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of 1,3,4,9-tetrahydropyrano[3,4-b]indole derivatives?
- Methodological Answer : Optimize reaction conditions by adjusting temperature, solvent polarity, and catalysts. For example, highlights the use of acid-mediated cyclization for fused indole systems, while emphasizes controlled stepwise reactions to minimize side products. Purification via column chromatography (silica gel gradients) or recrystallization (using ethanol/water mixtures) improves yield .
Q. What characterization techniques are critical for confirming the structure of this compound analogs?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to resolve proton environments (e.g., indole NH signals at ~10 ppm) and confirm ring fusion .
- X-ray Crystallography : Essential for resolving stereochemical ambiguities in tetrahydro derivatives, as seen in for similar pyridoindole systems .
- HRMS : Validate molecular formulas with <5 ppm mass accuracy .
Q. How can researchers address low solubility of this compound in aqueous buffers for biological assays?
- Methodological Answer : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate with cyclodextrins. notes that carboxylic acid derivatives (e.g., 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid) exhibit improved solubility via salt formation .
Advanced Research Questions
Q. What strategies are effective for controlling stereochemistry in this compound synthesis?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric catalysis (e.g., BINOL-derived phosphoric acids) for enantioselective cyclization .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to direct regioselectivity during ring closure, as demonstrated in for pyrroloindoles .
- Crystallization-Induced Diastereomer Resolution : Separate racemic mixtures using chiral auxiliaries .
Q. How can structure-activity relationship (SAR) studies be designed for this compound-based drug candidates?
- Methodological Answer :
- Core Modifications : Introduce substituents at positions 1, 3, and 9 (e.g., methyl, ethyl, or aryl groups) to assess steric/electronic effects on bioactivity. shows that chlorophenyl substitutions enhance anticancer activity in tetrahydro-β-carboline derivatives .
- Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to predict binding to targets like serotonin receptors or kinases .
Q. What analytical approaches resolve contradictions in spectral data for complex derivatives (e.g., 1-(3-hydroxyphenyl) analogs)?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Differentiate overlapping proton signals in fused indole systems (e.g., distinguishing H-4 and H-9 protons) .
- Isotopic Labeling : Track reaction intermediates via -labeling to validate proposed mechanisms .
Q. How can researchers mitigate oxidative degradation of this compound during storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
